N-(5-chloropyridin-2-yl)-2,4-diethoxybenzamide
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Overview
Description
N-(5-chloropyridin-2-yl)-2,4-diethoxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloropyridine moiety attached to a diethoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2,4-diethoxybenzamide typically involves the reaction between 5-chloropyridin-2-amine and 2,4-diethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes controlling reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-2,4-diethoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or aromatic rings.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-(5-chloropyridin-2-yl)-2,4-diethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore in drug discovery, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules and heterocycles.
Material Science: The compound is investigated for its potential use in the development of organic electronic materials and polymers.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2,4-diethoxybenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways depend on the specific biological context and the target of interest .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide: Similar structure with a thiourea moiety.
N-(Pyridin-2-yl)benzamide: Lacks the chlorine and diethoxy groups but shares the core benzamide structure.
Uniqueness
N-(5-chloropyridin-2-yl)-2,4-diethoxybenzamide is unique due to the presence of both chloropyridine and diethoxybenzamide moieties, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2,4-diethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-3-21-12-6-7-13(14(9-12)22-4-2)16(20)19-15-8-5-11(17)10-18-15/h5-10H,3-4H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSHCCWVDTYBRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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